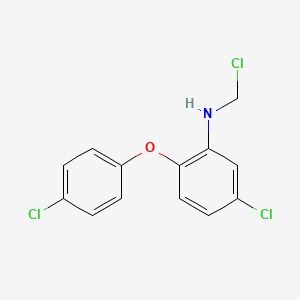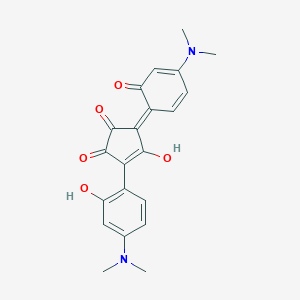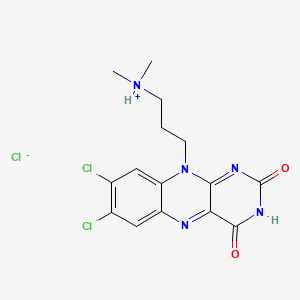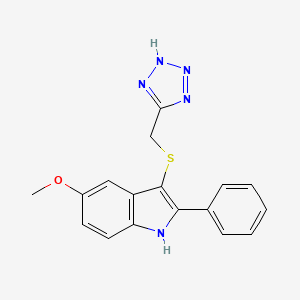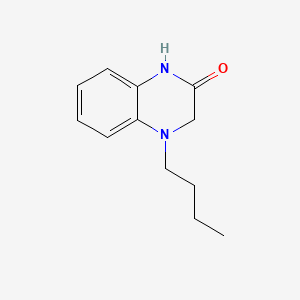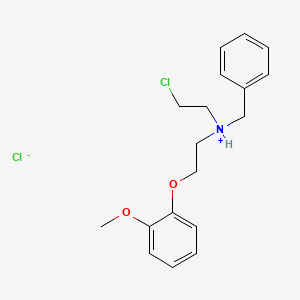
2-Methoxyphenoxyethylbenzyl-beta-chloroethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxyphenoxyethylbenzyl-beta-chloroethylamine hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including a methoxy group, a phenoxy group, and a chloroethylamine group, which contribute to its diverse reactivity and utility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyphenoxyethylbenzyl-beta-chloroethylamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-Methoxyphenol: This can be achieved by methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Etherification: The 2-methoxyphenol is then reacted with 2-chloroethylbenzylamine under basic conditions to form the ether linkage.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Methoxyphenoxyethylbenzyl-beta-chloroethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The chloroethylamine group can be reduced to form an ethylamine derivative.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of ethylamine derivatives.
Substitution: Formation of substituted amines, thiols, or ethers.
科学的研究の応用
2-Methoxyphenoxyethylbenzyl-beta-chloroethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methoxyphenoxyethylbenzyl-beta-chloroethylamine hydrochloride involves its interaction with specific molecular targets. The chloroethylamine group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of biological processes. This compound may also interact with cellular pathways involved in signal transduction and gene expression.
類似化合物との比較
Similar Compounds
2-Chloroethylamine hydrochloride: Shares the chloroethylamine group but lacks the methoxy and phenoxy groups.
2-Methoxyphenol: Contains the methoxy and phenoxy groups but lacks the chloroethylamine group.
Benzylamine derivatives: Similar in structure but with variations in functional groups.
Uniqueness
2-Methoxyphenoxyethylbenzyl-beta-chloroethylamine hydrochloride is unique due to the combination of its functional groups, which confer a distinct reactivity profile and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use.
特性
CAS番号 |
63991-10-6 |
|---|---|
分子式 |
C18H23Cl2NO2 |
分子量 |
356.3 g/mol |
IUPAC名 |
benzyl-(2-chloroethyl)-[2-(2-methoxyphenoxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C18H22ClNO2.ClH/c1-21-17-9-5-6-10-18(17)22-14-13-20(12-11-19)15-16-7-3-2-4-8-16;/h2-10H,11-15H2,1H3;1H |
InChIキー |
GLHXHBYDPQRLGS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1OCC[NH+](CCCl)CC2=CC=CC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride](/img/structure/B13788595.png)
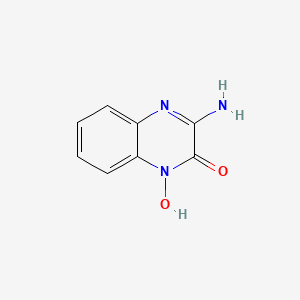
![Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]-](/img/structure/B13788615.png)
![(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13788619.png)
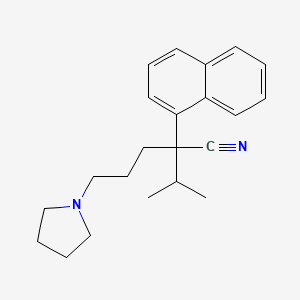
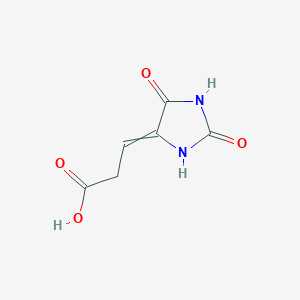

![8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B13788638.png)
